molecular formula C15H12BrN3OS2 B2527082 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide CAS No. 1396860-04-0

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

Cat. No. B2527082
CAS RN: 1396860-04-0
M. Wt: 394.31
InChI Key: MPKZORFFBLEIIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Properties

Thiophene derivatives have garnered attention as potential anticancer agents. Researchers have synthesized various analogs, including our compound of interest. These derivatives exhibit promising effects against cancer cells. For instance, studies have shown that some thiophene-based compounds inhibit tumor growth and induce apoptosis in cancer cells . Investigating the specific mechanisms by which our compound interacts with cancer targets (such as extracellular signal-regulated kinase 2 or fibroblast growth factor receptor 2) would be crucial for further development.

Anti-Inflammatory Activity

Thiophene derivatives, including our compound, possess anti-inflammatory properties. These molecules can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . Understanding the molecular interactions and pathways involved could guide drug design and optimization.

Antimicrobial Effects

Thiophene-based compounds have demonstrated antimicrobial activity. Our compound may inhibit bacterial growth and could be explored as a novel antimicrobial agent . Investigating its mode of action and potential targets would be valuable.

Organic Semiconductors and OLEDs

Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Our compound’s electronic properties and potential applications in these fields warrant further investigation.

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. Our compound may exhibit protective effects against metal corrosion . Understanding its interaction with metal surfaces and its effectiveness in preventing corrosion could have practical implications.

Pharmacological Potential

Beyond the mentioned applications, our compound’s pharmacological properties are worth exploring. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic . Investigating our compound’s pharmacokinetics, toxicity, and potential therapeutic uses would be valuable.

properties

IUPAC Name

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKZORFFBLEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

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